molecular formula C20H19F6NO.HCl B125254 L-733,061 hydrochloride CAS No. 148687-76-7

L-733,061 hydrochloride

Cat. No. B125254
CAS RN: 148687-76-7
M. Wt: 439.8 g/mol
InChI Key: DYEUTIUITGHIEO-JAXOOIEVSA-N
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Description

L-733,061 hydrochloride is a potent NK1 antagonist . It produces anxiolytic-like effects in the gerbil elevated plus-maze and exhibits antitumor activity in vitro .


Synthesis Analysis

The synthesis of L-733,061 involves a nitro-Mannich reaction . In 2011, Kumaraswamy and Pitchaiah developed a synthetic strategy to prepare L-733,061, a chiral piperidine with potent neurokinin-1 (NK-1) receptor activity .


Molecular Structure Analysis

The molecular structure of L-733,061 hydrochloride is represented by the empirical formula C20H19F6NO · HCl . It has a molecular weight of 439.82 .


Chemical Reactions Analysis

L-733,061 hydrochloride is a non-peptide NK1 tachykinin receptor antagonist . It inhibits neurogenic plasma extravasation at doses that do not cause adverse cardiovascular effects in rodents .


Physical And Chemical Properties Analysis

L-733,061 hydrochloride is a solid, white compound . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

Scientific Research Applications

NK1 Antagonist

“L-733,061 hydrochloride” is a potent NK1 antagonist . The Ki values are 0.08, 0.2, and 93.13 nM for gerbil, human, and rat receptors, respectively . This suggests that it can be used in research related to neurokinin 1 (NK1) receptors, which are known to play a role in pain perception, depression, anxiety, and emesis.

Anxiolytic Effects

This compound produces anxiolytic-like effects in the gerbil elevated plus-maze . This indicates its potential use in research related to anxiety disorders and the development of new anxiolytic drugs.

Antitumor Activity

“L-733,061 hydrochloride” exhibits antitumor activity in vitro . This suggests that it could be used in cancer research, particularly in studying the mechanisms of tumor growth and the development of new anticancer drugs.

HER2 Activity Reduction

The compound also decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors . This indicates its potential use in research related to HER2+ and EGFR+ breast cancers.

Brain Penetration

“L-733,061 hydrochloride” is orally bioavailable and brain penetrant . This suggests that it could be used in neuroscience research, particularly in studies related to brain disorders and the development of new drugs that can cross the blood-brain barrier.

Apoptosis Induction

Micromolar concentrations of “L-733,061 hydrochloride” inhibit the growth of human gastric and colon adenocarcinomas in a dose-dependent manner, eventually leading to apoptosis in both cell lines . This suggests its potential use in research related to gastric and colon cancers, and the study of apoptosis mechanisms.

Safety and Hazards

The safety data sheet for hydrochloric acid, a component of L-733,061 hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUTIUITGHIEO-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468719
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-733,061 hydrochloride

CAS RN

148687-76-7
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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